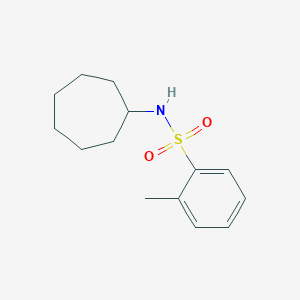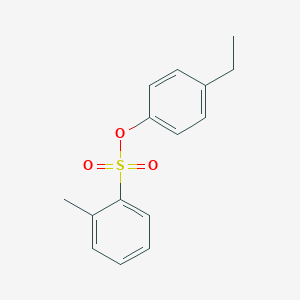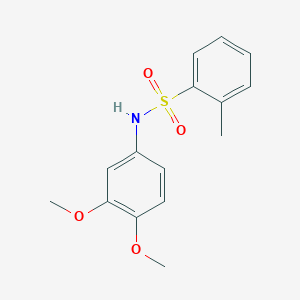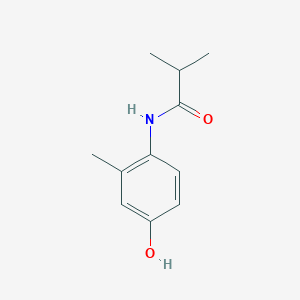![molecular formula C28H22O4S B290815 4-({4-[(3-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 3-methylbenzoate](/img/structure/B290815.png)
4-({4-[(3-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({4-[(3-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 3-methylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MBP-84 and is a member of the class of organic compounds called benzoates.
Mecanismo De Acción
The mechanism of action of MBP-84 is not fully understood. However, several studies have suggested that MBP-84 exerts its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. MBP-84 has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and physiological effects:
MBP-84 has been shown to have several biochemical and physiological effects. In vitro studies have shown that MBP-84 can inhibit the growth and proliferation of cancer cells. MBP-84 has also been shown to have anti-inflammatory properties and can reduce the production of certain inflammatory cytokines. In addition, MBP-84 has been shown to have antioxidant properties and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of MBP-84 is its potent anti-cancer properties. MBP-84 has been shown to be effective against a wide range of cancer cell lines. However, one of the major limitations of MBP-84 is its complex synthesis method, which makes it difficult to produce in large quantities. In addition, the mechanism of action of MBP-84 is not fully understood, which makes it difficult to optimize its efficacy.
Direcciones Futuras
There are several future directions for the study of MBP-84. One of the major future directions is to optimize the synthesis method of MBP-84 to make it more efficient and cost-effective. Another future direction is to study the mechanism of action of MBP-84 in more detail to identify potential targets for cancer therapy. Finally, future studies should focus on the development of MBP-84 as a potential therapeutic agent for the treatment of cancer and other diseases.
In conclusion, MBP-84 is a chemical compound that has significant potential in various fields, especially in cancer research. The synthesis method of MBP-84 is complex, but its potent anti-cancer properties make it an attractive target for further research. Future studies should focus on optimizing the synthesis method of MBP-84, studying its mechanism of action in more detail, and developing it as a potential therapeutic agent for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of MBP-84 is a complex process that involves several steps. The first step involves the reaction of 3-methylbenzoic acid with thionyl chloride to produce 3-methylbenzoyl chloride. The second step involves the reaction of 4-mercaptophenol with 3-methylbenzoyl chloride to produce 4-({4-[(3-Methylbenzoyl)oxy]phenyl}sulfanyl)phenol. The final step involves the reaction of 4-({4-[(3-Methylbenzoyl)oxy]phenyl}sulfanyl)phenol with 3-methylbenzoyl chloride to produce MBP-84.
Aplicaciones Científicas De Investigación
MBP-84 has been extensively studied for its potential applications in various fields. One of the major applications of MBP-84 is in the field of cancer research. Several studies have shown that MBP-84 has potent anti-cancer properties and can inhibit the growth and proliferation of cancer cells. MBP-84 has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Fórmula molecular |
C28H22O4S |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
[4-[4-(3-methylbenzoyl)oxyphenyl]sulfanylphenyl] 3-methylbenzoate |
InChI |
InChI=1S/C28H22O4S/c1-19-5-3-7-21(17-19)27(29)31-23-9-13-25(14-10-23)33-26-15-11-24(12-16-26)32-28(30)22-8-4-6-20(2)18-22/h3-18H,1-2H3 |
Clave InChI |
VOPMRRBKUWIGNP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)C |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OC(=O)C4=CC=CC(=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Dimethyl 2-{[(2-methylphenyl)sulfonyl]amino}terephthalate](/img/structure/B290745.png)
![Dimethyl 5-{[(2-methylphenyl)sulfonyl]amino}isophthalate](/img/structure/B290746.png)


![2-methyl-N-[4-methyl-3-[(2-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B290750.png)


![4-[(4-Hydroxyphenyl)sulfanyl]phenyl methanesulfonate](/img/structure/B290754.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-ethoxybenzoate](/img/structure/B290755.png)